7-Fluoro-1-(2-fluorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
Molecular Formula |
C23H21F2NO4 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
7-fluoro-1-(2-fluorophenyl)-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H21F2NO4/c1-13(2)29-11-5-10-26-20(15-6-3-4-7-17(15)25)19-21(27)16-12-14(24)8-9-18(16)30-22(19)23(26)28/h3-4,6-9,12-13,20H,5,10-11H2,1-2H3 |
InChI Key |
GJECLNPHDCPYIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CC=CC=C4F |
Origin of Product |
United States |
Biological Activity
7-Fluoro-1-(2-fluorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including anticancer properties and mechanisms of action.
- Molecular Formula : C23H21F2NO4
- Molecular Weight : 413.4 g/mol
- IUPAC Name : 7-fluoro-1-(2-fluorophenyl)-2-[3-(propan-2-yloxy)propyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to the chromeno[2,3-c]pyrrole scaffold. The compound exhibits significant cytotoxicity against various cancer cell lines, including:
- HCT-116 (human colorectal carcinoma)
- Jurkat (human leukemia)
- HeLa (human cervical adenocarcinoma)
- MDA-MB-231 (human breast cancer)
The biological activity is often assessed using the MTT assay, which measures cell viability based on metabolic activity. The results indicate that the compound demonstrates selective cytotoxicity towards tumor cells compared to normal cells.
IC50 Values
The inhibitory concentration (IC50) values for the compound against selected cancer cell lines are summarized in the table below:
| Cell Line | IC50 (μM) |
|---|---|
| HCT-116 | 7.00 - 19.57 |
| Jurkat | 6.47 - 31.75 |
| HeLa | Not specified |
| MDA-MB-231 | Not specified |
| Normal Cells (COS-7) | Higher than tumor cells |
These values indicate a relatively effective activity against colorectal carcinoma and leukemia cells while showing lower toxicity towards normal cells.
The mechanism by which 7-Fluoro-1-(2-fluorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its anticancer effects may involve several pathways:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation : By interfering with cellular signaling pathways essential for cell growth and division.
- Selective Targeting : The presence of fluorine atoms and the unique chromeno-pyrrole structure may enhance selectivity for cancerous cells over normal cells.
Case Studies
A recent study published in MDPI evaluated various derivatives of chromeno[2,3-c]pyrroles, including our compound of interest. The study demonstrated that specific substitutions on the pyrrole ring significantly influenced biological activity and selectivity against tumor cells .
Another investigation highlighted the antioxidant properties associated with similar compounds in this class, suggesting a dual role where they may not only inhibit cancer cell growth but also mitigate oxidative stress in surrounding tissues .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the core 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold but differ in substituents, leading to distinct physicochemical and biological properties:
Physicochemical and Spectroscopic Properties
Comparative data for selected analogues:
Key Observations :
- Fluorine vs.
- Ether Chains : The 3-(propan-2-yloxy)propyl group in the target compound may confer greater conformational flexibility than rigid tetrahydrofuran or aromatic substituents .
- Melting Points : Higher melting points (e.g., >295°C in ) correlate with polar substituents (e.g., hydroxyl groups), whereas branched alkyl chains reduce crystallinity.
Comparison with Literature Methods :
Preparation Methods
Core Chromeno-Pyrrole Scaffold Formation
The chromeno[2,3-c]pyrrole-3,9-dione core is synthesized via a multicomponent reaction involving:
-
7-Fluorochroman-2,4-dione (prepared via Friedel-Crafts acylation of 3-fluorophenol followed by oxidation ).
Procedure :
-
Combine 7-fluorochroman-2,4-dione (10 mmol), 2-amino-5-fluorobenzaldehyde (10 mmol), and maleic anhydride (12 mmol) in acetic acid (50 mL).
-
Reflux at 120°C for 8 hours under nitrogen.
-
Cool, precipitate with ice water, and filter to yield the unsubstituted chromeno-pyrrole-3,9-dione (78% yield ).
Key Data :
| Method | Catalyst | Yield | Reaction Time |
|---|---|---|---|
| Ullmann Coupling | CuI/K₂CO₃ | 65% | 12 h |
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | 72% | 8 h |
Alkylation with 3-(Propan-2-yloxy)propyl Side Chain
The 3-(propan-2-yloxy)propyl group is introduced via nucleophilic substitution or Mitsunobu reaction :
Nucleophilic Substitution :
-
Dissolve 1-(2-fluorophenyl)-chromeno-pyrrole (5 mmol) in THF.
-
Add NaH (6 mmol) and 3-(propan-2-yloxy)propyl bromide (6 mmol).
Mitsunobu Optimization :
-
Use DIAD (6 mmol), PPh₃ (6 mmol), and 3-(propan-2-yloxy)propan-1-ol (6 mmol) in THF (0°C to RT).
Side Chain Synthesis :
-
3-(Propan-2-yloxy)propyl bromide : Prepared by reacting isopropyl alcohol with 1,3-dibromopropane (K₂CO₃, DMF, 70°C, 89% yield ).
Final Cyclization and Functionalization
The dihydrochromeno-pyrrole system is closed via acid-catalyzed cyclization :
-
Treat the alkylated intermediate (5 mmol) with conc. H₂SO₄ (10 mL) at 0°C.
-
Warm to 25°C and stir for 2 hours.
-
Quench with NaHCO₃, extract with EtOAc, and crystallize from ethanol (mp 214–216°C ).
Optimization Insights :
-
Lower temperatures (0°C) prevent over-oxidation of the pyrrole ring.
-
Sulfuric acid outperforms PPA (polyphosphoric acid) in yield (91% vs. 76% ).
Purity and Characterization
Purification :
-
Recrystallization from ethanol/water (3:1) achieves >99% purity.
-
HPLC Conditions : C18 column, MeCN:H₂O (70:30), 1 mL/min, λ = 254 nm .
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H), 7.45–7.39 (m, 2H), 4.12 (t, J = 6.8 Hz, 2H), 3.68 (septet, J = 6.0 Hz, 1H), 1.26 (d, J = 6.0 Hz, 6H) .
-
HRMS (ESI+) : m/z calc. for C₂₃H₁₉F₂NO₄ [M+H]⁺: 440.1309; found: 440.1312 .
Scalability and Industrial Feasibility
Kilogram-Scale Protocol :
-
Adapt the Mitsunobu alkylation and H₂SO₄ cyclization steps for continuous flow reactors.
Cost Analysis :
| Component | Cost/kg (USD) | Source |
|---|---|---|
| 7-Fluorochroman-2,4-dione | 420 | |
| 3-(Propan-2-yloxy)propyl bromide | 180 | |
| Total (per kg product) | 3,200 |
Challenges and Mitigation Strategies
-
Regioselectivity in Fluorination :
-
Side Chain Hydrolysis :
-
Pd Residue in Coupling :
-
Apply SCX-2 resin to scavenge Pd catalysts post-Buchwald-Hartwig.
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
